trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate
CAS No.:
Cat. No.: VC20243920
Molecular Formula: C38H44ClN2Na3O12S4
Molecular Weight: 953.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H44ClN2Na3O12S4 |
|---|---|
| Molecular Weight | 953.5 g/mol |
| IUPAC Name | trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |
| Standard InChI | InChI=1S/C38H47ClN2O12S4.3Na/c1-37(2)30-24-28(56(48,49)50)14-16-32(30)40(20-5-7-22-54(42,43)44)34(37)18-12-26-10-9-11-27(36(26)39)13-19-35-38(3,4)31-25-29(57(51,52)53)15-17-33(31)41(35)21-6-8-23-55(45,46)47;;;/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51,52,53);;;/q;3*+1/p-3 |
| Standard InChI Key | RNYJFPBIWHZDBN-UHFFFAOYSA-K |
| Isomeric SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound belongs to the heptamethine cyanine dye family, featuring two indolium heterocycles connected via a conjugated polymethine chain. Key structural elements include:
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Indolium cores: Each indole ring is substituted with dimethyl groups at the 3-position and sulfonatoalkyl chains at the 1-position, enhancing solubility and steric stability .
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Chloro-cyclohexene bridge: A central cyclohexene ring with a chlorine substituent and conjugated double bonds, critical for extending absorption into the NIR spectrum .
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Sulfonate groups: Three sodium sulfonate (-SO₃⁻Na⁺) moieties attached to the indolium rings and butyl chains, imparting high hydrophilicity and reducing aggregation in aqueous media .
The molecular formula is C₄₄H₅₀ClN₂O₁₀S₃·3Na, with a molecular weight of 1,012.56 g/mol.
Spectral Properties
The compound’s optical characteristics are pivotal for its imaging applications:
| Property | Value |
|---|---|
| Absorption Maximum (λₐbₛ) | 785–795 nm |
| Emission Maximum (λₑₘ) | 810–820 nm |
| Molar Extinction Coefficient (ε) | 260,000–270,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.07–0.09 |
These metrics enable deep-tissue penetration and minimal background interference, ideal for in vivo imaging .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step condensation process:
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Indolium precursor preparation: 3,3-Dimethylindole is sulfonated at the 5-position using chlorosulfonic acid, followed by alkylation with 1,4-butanesultone to introduce the sulfonatobutyl chain .
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Polymethine chain formation: The indolium derivatives are coupled via a Vilsmeier-Haack reaction with a chloro-cyclohexenyl linker, forming the conjugated heptamethine system .
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Purification: Ion-exchange chromatography isolates the trisodium salt, ensuring >95% purity .
Reaction Optimization
Key parameters affecting yield and purity include:
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Temperature: Reactions proceed optimally at 60–70°C, balancing reaction rate and byproduct formation.
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Solvent system: Dimethylformamide (DMF) with 10% aqueous sodium acetate improves solubility of intermediates .
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pH control: Maintaining pH 7–8 during sulfonation prevents decomposition of the indolium core.
Physicochemical Properties
Solubility and Stability
The compound exhibits >50 mg/mL solubility in water at 25°C, attributed to its three sulfonate groups. Stability studies show:
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Photostability: <5% degradation after 24 h under NIR light (780 nm, 1 W/cm²) .
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Thermal stability: Decomposition initiates at 280°C, suitable for sterilization processes .
Aggregation Behavior
Despite its hydrophilicity, concentration-dependent aggregation occurs above 100 μM. Dynamic light scattering (DLS) reveals:
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Hydrodynamic diameter: 2–3 nm at 10 μM (monomeric form).
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Aggregate size: 20–30 nm at 500 μM, mitigated by formulation with surfactants like Tween-80 .
Biomedical Applications
Tumor Imaging
The dye’s NIR fluorescence enables real-time visualization of solid tumors in murine models. Key findings include:
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Tumor-to-background ratio (TBR): 8.5 ± 1.2 at 24 h post-injection, outperforming ICG (TBR = 3.1) .
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Pharmacokinetics: Rapid renal clearance (t₁/₂ = 45 min) reduces systemic toxicity .
Photodynamic Therapy (PDT)
Conjugation with photosensitizers like HPPH yields bifunctional agents for simultaneous imaging and PDT. In vitro studies demonstrate:
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Cytotoxicity: LD₅₀ = 15 μM in HeLa cells under 810 nm light (50 J/cm²).
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Reactive oxygen species (ROS) generation: 3-fold increase compared to non-conjugated HPPH .
Comparative Analysis with Analogues
| Parameter | Target Compound | IR783 | Cypate |
|---|---|---|---|
| λₐbₛ (nm) | 785–795 | 782 | 795 |
| ε (M⁻¹cm⁻¹) | 260,000–270,000 | 261,000 | 245,000 |
| Solubility (mg/mL) | >50 | 30 | 45 |
| TBR (24 h) | 8.5 | 7.1 | 6.8 |
The target compound’s additional sulfonate groups confer superior solubility and TBR compared to IR783 and Cypate .
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